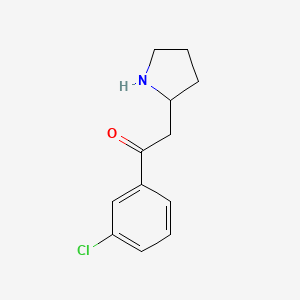
1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound that belongs to the class of phenylpyrrolidines These compounds are characterized by a phenyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzophenone.
Reduction: Formation of 3-chlorophenylethanol or 3-chlorophenylethylamine.
Substitution: Formation of 3-methoxyphenyl or 3-ethoxyphenyl derivatives.
科学的研究の応用
1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure with a bromine atom instead of chlorine.
1-(3-Fluorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure with a fluorine atom instead of chlorine.
1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(3-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
生物活性
1-(3-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, also known by its CAS number 1515307-84-2, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.
- Molecular Formula : C12H14ClNO
- Molecular Weight : 223.70 g/mol
- Structure : The compound features a chlorophenyl group attached to a pyrrolidine moiety, which is pivotal for its biological activity.
Antibacterial Activity
Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured, revealing that certain derivatives had MIC values as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis, and <125 µg/mL against Escherichia coli and Pseudomonas aeruginosa .
| Compound | MIC against B. subtilis | MIC against E. coli |
|---|---|---|
| Compound A | 75 µg/mL | <125 µg/mL |
| Compound B | 125 µg/mL | 150 µg/mL |
| This compound | TBD | TBD |
Antifungal Activity
The compound's antifungal properties have also been explored. Similar pyrrolidine derivatives have shown promising antifungal activity in vitro, suggesting that structural modifications can enhance efficacy against fungal pathogens.
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies focusing on its ability to inhibit tumor growth.
Case Study: Anticancer Efficacy
In a comparative study of pyrrolidine derivatives, one derivative demonstrated IC50 values ranging from 2.4 to 78 nM against five different human cancer cell lines, indicating potent antiproliferative effects . The structure–activity relationship (SAR) analysis revealed that modifications at the phenyl ring significantly influenced the compound's activity.
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 24 |
| MCF-7 | 51 |
| A549 | 200 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The presence of halogen substituents in similar compounds enhances their ability to disrupt bacterial cell wall synthesis.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways, activating caspase cascades essential for programmed cell death .
特性
分子式 |
C12H14ClNO |
|---|---|
分子量 |
223.70 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H14ClNO/c13-10-4-1-3-9(7-10)12(15)8-11-5-2-6-14-11/h1,3-4,7,11,14H,2,5-6,8H2 |
InChIキー |
ZECXLJTUXZZZNT-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CC(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















